molecular formula C17H14ClNO2 B2589842 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 329061-82-7

1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B2589842
CAS No.: 329061-82-7
M. Wt: 299.75
InChI Key: DLIKEJOWZOFFKG-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the chlorophenoxyethyl group: This step involves the reaction of the indole derivative with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the desired product.

    Formylation: The final step involves the formylation of the indole ring at the 3-position using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, have been studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research has focused on the potential therapeutic applications of indole derivatives in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: This compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-[2-(4-Chlorophenoxy)ethyl]azepane: This compound has a similar structure but contains an azepane ring instead of an indole ring, which may result in different biological activities.

    1-[2-(4-Chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: This compound has a methyl group at the 2-position of the indole ring, which may affect its chemical reactivity and biological properties.

    1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which may influence its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIKEJOWZOFFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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